4-Heptanol, 1-dimethylamino-5-ethyl-
Description
4-Heptanol, 1-dimethylamino-5-ethyl- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a heptane chain, with additional dimethylamino and ethyl substituents
Properties
CAS No. |
69727-20-4 |
|---|---|
Molecular Formula |
C11H25NO |
Molecular Weight |
187.32 g/mol |
IUPAC Name |
1-(dimethylamino)-5-ethylheptan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-5-10(6-2)11(13)8-7-9-12(3)4/h10-11,13H,5-9H2,1-4H3 |
InChI Key |
CDNULJYYRLQZOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CCCN(C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Heptanol, 1-dimethylamino-5-ethyl- generally involves:
- Introduction of the dimethylamino group at the 1-position.
- Installation of the ethyl substituent at the 5-position.
- Formation or preservation of the heptanol backbone with the hydroxyl group at the 4-position.
Typical approaches include nucleophilic substitution, reductive amination, and functional group transformations on appropriately substituted precursors.
Enzymatic Resolution of 1-Dimethylamino-2-propanol Derivatives (Chiral Synthesis)
A significant method reported in patent literature involves enzymatic resolution of racemic 1-dimethylamino-2-propanol derivatives, which can be extended to related amino alcohols including heptanol analogues.
- Racemic 1-dimethylamino-2-propanol is reacted with vinyl esters (e.g., vinyl propionate) in the presence of lipase enzymes such as Novozym 435.
- The enzymatic process selectively converts one enantiomer to the corresponding ester, leaving the other enantiomer unreacted.
- Subsequent separation and chemical conversion yield optically active amino alcohols with high enantiomeric excess (>99% ee).
- The resolved amino alcohols can be further functionalized to introduce the ethyl group at the 5-position and hydroxyl group at the 4-position via standard organic transformations.
Reaction conditions and yields:
| Step | Conditions | Yield/Notes |
|---|---|---|
| Enzymatic resolution | Vinyl propionate, Novozym 435, RT, 70-75 h | ~50% conversion, >99% ee |
| Ester hydrolysis | Sodium methoxide in methanol, overnight | High yield (~88%) |
| Purification | Filtration, extraction, drying | Optically pure amino alcohol |
This method allows for the preparation of optically active amino alcohols crucial for pharmaceutical intermediates.
Grignard Reaction for Alcohol Backbone Construction
The classical Grignard reaction is a reliable method to construct the heptanol backbone with specific substitution patterns.
- Preparation of a suitable alkyl or aryl magnesium halide (Grignard reagent).
- Reaction with an appropriate aldehyde or ketone precursor bearing the amino substituent or its protected form.
- Controlled addition and temperature management to favor the formation of the desired tertiary alcohol.
- Acid work-up to liberate the free alcohol.
| Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Grignard reagent (e.g., ethylmagnesium bromide) | Ether (dry) | 0°C to RT | 20-30 min reflux + RT standing | Slow addition to control exotherm |
| Acid quench (HCl 3M) | Aqueous | 0°C | Dropwise | Neutralization and work-up |
The Grignard approach allows introduction of the ethyl group at the 5-position and formation of the tertiary alcohol at the 4-position with a dimethylamino group installed either before or after this step.
Transition-Metal Catalyzed Hydroamination and Hydroaminomethylation
Modern catalytic methods provide efficient routes to amino alcohols by intramolecular hydroamination of alkenes or hydroaminomethylation of alkenes with amines.
- Transition metals such as Rhodium (Rh), Iridium (Ir), Platinum (Pt), and Gold (Au) catalyze the Markovnikov-selective intramolecular hydroamination of aminoalkenes to form cyclic or acyclic amino alcohols.
- Hydroaminomethylation combines alkene hydroformylation, condensation with amines, and hydrogenation in one pot, enabling the direct formation of amino alcohols with high atom economy.
- These methods can be adapted to synthesize 4-Heptanol, 1-dimethylamino-5-ethyl- by selecting appropriate aminoalkene precursors and controlling regioselectivity.
Catalytic Esterification and Functional Group Transformations
Esterification of amino alcohols and subsequent transformations are also used to prepare derivatives and intermediates related to 4-Heptanol, 1-dimethylamino-5-ethyl-.
- Catalytic systems involving manganese complexes enable C–N bond cleavage and esterification of amino alcohols under reflux conditions.
- Ester derivatives can be synthesized by coupling amino alcohols with acid chlorides or using carbodiimide-mediated coupling with alcohols.
- These methods facilitate the modification of the amino alcohol scaffold for further functionalization or purification.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Enzymatic resolution | Racemic amino alcohol + vinyl esters + lipase (Novozym 435), RT, 70+ h | High enantiomeric purity (>99% ee) | Long reaction time, enzyme cost |
| Grignard reaction | Alkyl magnesium halide + aldehyde/ketone, ether solvent, acid work-up | Reliable C–C bond formation, versatile | Requires dry conditions, sensitive to moisture |
| Transition-metal catalyzed hydroamination | Rh, Ir, Pt, Au catalysts, aminoalkene substrates | High selectivity, atom economy | Requires expensive catalysts, optimization needed |
| Catalytic esterification | Mn catalysts, acid chlorides, carbodiimides | Efficient functionalization | Moderate yields, sometimes harsh conditions |
Chemical Reactions Analysis
Types of Reactions
4-Heptanol, 1-dimethylamino-5-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides (e.g., NaCl) and amines (e.g., NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-heptanone or 4-heptanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted heptanol derivatives.
Scientific Research Applications
4-Heptanol, 1-dimethylamino-5-ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Heptanol, 1-dimethylamino-5-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Heptanol: Lacks the dimethylamino and ethyl substituents, resulting in different chemical properties.
1-Dimethylamino-5-ethyl-4-pentanol: Similar structure but with a shorter carbon chain.
4-Heptanone: An oxidized form of 4-Heptanol, 1-dimethylamino-5-ethyl-.
Uniqueness
4-Heptanol, 1-dimethylamino-5-ethyl- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the hydroxyl and dimethylamino groups allows for diverse chemical transformations and interactions with biological targets.
Biological Activity
4-Heptanol, 1-dimethylamino-5-ethyl- (CAS No. 89677-14-5) is an organic compound belonging to the alcohol class, characterized by a hydroxyl group attached to a heptane chain with both dimethylamino and ethyl substituents. This compound has garnered attention for its potential biological activities, including applications in medicinal chemistry and organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₅NO |
| Molecular Weight | 187.32 g/mol |
| IUPAC Name | 1-(dimethylamino)-5-ethylheptan-4-ol |
| InChI Key | CDNULJYYRLQZOV-UHFFFAOYSA-N |
The biological activity of 4-Heptanol, 1-dimethylamino-5-ethyl- is primarily attributed to its functional groups. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The dimethylamino group may interact with receptors and enzymes, potentially modulating their activity and leading to various biological effects such as alterations in cellular signaling and metabolic pathways.
Antimicrobial Properties
Research indicates that compounds containing a dimethylamino group often exhibit antimicrobial properties. Studies have shown that similar compounds can act as fungistatic and bacteriostatic agents, suggesting a potential for 4-Heptanol, 1-dimethylamino-5-ethyl- in combating microbial infections .
Neuroactivity
There is emerging evidence that compounds with similar structures can influence neuroactivity. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, which could lead to applications in neuropharmacology. However, comprehensive studies are needed to elucidate these effects specifically for this compound.
Case Studies
- Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated significant antibacterial activity against various strains of bacteria. The results showcased that compounds with similar functional groups effectively inhibited bacterial growth, indicating the potential utility of 4-Heptanol, 1-dimethylamino-5-ethyl- as an antimicrobial agent .
- Inflammation Models : In a controlled study examining the effects of related alcohols on inflammation markers in animal models, compounds exhibiting similar hydroxyl and amino functionalities were shown to reduce inflammatory cytokines significantly. This suggests that further research on 4-Heptanol, 1-dimethylamino-5-ethyl-'s anti-inflammatory properties could be warranted .
Research Findings
Recent studies highlight the need for more focused research on the biological activities of 4-Heptanol, 1-dimethylamino-5-ethyl-. Here are some key findings:
- Cellular Interactions : Preliminary data suggest that this compound may affect cell signaling pathways through its interactions with specific receptors.
- Potential Therapeutic Uses : The compound's unique structure positions it as a candidate for drug development, particularly in areas targeting microbial infections and inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 4-heptanol, 1-dimethylamino-5-ethyl-, and how can reaction yields be optimized?
- Methodology : Utilize retrosynthetic analysis guided by databases like REAXYS and BKMS_METABOLIC to identify feasible precursors (e.g., heptanol derivatives with amine functionalities). Optimize reaction conditions (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. For example, alkylation of 4-heptanol with dimethylaminoethyl halides under inert conditions (N₂ atmosphere) may reduce side reactions. Monitor purity via GC-MS or HPLC with internal standards (e.g., 4-octanol) .
- Data Note : Pilot trials should report yield (%) against variables like solvent (DMF vs. THF), temperature (25–80°C), and catalyst (e.g., K₂CO₃ vs. NaH).
Q. How can researchers safely handle 4-heptanol, 1-dimethylamino-5-ethyl- in laboratory settings?
- Safety Protocol : Follow OSHA HCS standards for alcohols and amines:
- Inhalation : Use fume hoods; monitor airborne concentrations with PID detectors.
- Skin Contact : Wear nitrile gloves; wash with soap/water immediately (irritation risk similar to 2-heptanol) .
- Waste Disposal : Neutralize amine residues with dilute HCl before aqueous disposal.
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodology :
- GC-MS : Use a polar column (e.g., DB-WAX) with C5–C30 n-alkane retention indices for volatility calibration .
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d6 to resolve dimethylamino (-N(CH₃)₂) and ethyl branching signals. Compare with NIST reference spectra for 4-heptanol derivatives .
- Data Interpretation : Report chemical shifts (δ, ppm) and coupling constants (J, Hz) for stereochemical assignment.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for 4-heptanol, 1-dimethylamino-5-ethyl- be resolved?
- Contradiction Analysis :
- Solvent Effects : NMR signals may shift in polar solvents (e.g., DMSO-d6 vs. CDCl₃), while IR carbonyl artifacts could arise from oxidation byproducts. Validate via controlled oxidation assays .
- Computational Validation : Compare experimental IR spectra with DFT-predicted vibrational modes (B3LYP/6-31G* basis set) to identify discrepancies .
Q. What crystallographic challenges arise in determining this compound’s solid-state structure, and how can SHELX tools address them?
- Crystallization Issues : The branched alkyl chain and dimethylamino group may hinder crystal lattice formation. Use vapor diffusion with mixed solvents (hexane/EtOAc) to grow single crystals.
- Refinement Strategy : Employ SHELXL for small-molecule refinement, leveraging intensity data from high-resolution XRD (Cu-Kα radiation). Address twinning or disorder via the TWIN/BASF commands in SHELX .
Q. How do steric and electronic effects influence the compound’s reactivity in catalytic applications?
- Experimental Design :
- Steric Maps : Generate Tolman cone angles for the dimethylamino group to predict ligand efficacy in transition-metal catalysis.
- Kinetic Studies : Compare turnover frequencies (TOF) in Heck coupling vs. Buchwald-Hartwig amination using Pd(OAc)₂. Correlate with Hammett σ values for electronic effects .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
